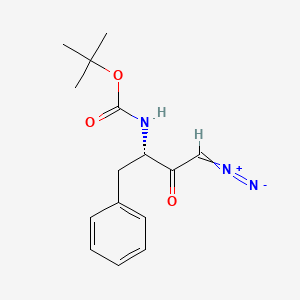![molecular formula C₃H₆DNO₃ B1142210 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid CAS No. 136743-39-0](/img/no-structure.png)
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid, more commonly known as S-Amino-2-hydroxy-propanoic-3-d Acid (SAHPA), is a naturally occurring amino acid found in a variety of plants, animals, and fungi. It is also known as a “non-proteinogenic” amino acid, meaning it is not found in proteins. SAHPA is an important component in the metabolism of many organisms, and is involved in a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Ninhydrin Reaction Applications
The reaction of ninhydrin with primary amino groups, forming Ruhemann's purple (RP), has been extensively applied across various scientific disciplines. This reaction facilitates the detection, isolation, and analysis of amino acids, peptides, and proteins within agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. The versatility of this reaction, due to its formation of a soluble chromophore by all reacting primary amines, underscores its broad applicability in analytical chemistry and biochemistry for the study of structurally diverse compounds (Friedman, 2004).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), which include α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, have found significant applications in cosmetic and therapeutic formulations for treating skin conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The review emphasizes the safety evaluation of these compounds, especially regarding their prolonged use on sun-exposed skin, and discusses their biological mechanisms of action which remain to be fully elucidated (Kornhauser, Coelho, & Hearing, 2010).
Enzymatic Hydrolysis of Proteins
The degree of hydrolysis (DH) of protein hydrolysates, indicative of the proportion of cleaved peptide bonds, is crucial for determining their bioactivity, including antioxidant properties. Various methods exist for determining DH, each with its specific applications and limitations, highlighting the need for standardized approaches for accurate interstudy comparisons (Rutherfurd, 2010).
Biosensors for D-Amino Acids
Biosensors for detecting D-amino acids have emerged as a crucial tool in safety and quality assessments of foods, human health, and neurological research. These biosensors offer rapid, selective determination, crucial for understanding the neurological roles of D-amino acids, with potential applications in developing implantable devices and surface-scanning biosensors (Rosini, D’Antona, & Pollegioni, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-aspartic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid with ethyl chloroformate in the presence of sodium hydroxide to form ethyl N-(carboethoxy)aspartate.", "Step 2: Conversion of the ethyl ester group to an azide group using sodium azide in methanol.", "Step 3: Reduction of the azide group to an amine group using sodium borohydride in methanol.", "Step 4: Deprotection of the carboethoxy group using hydrochloric acid to form S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid.", "Step 5: Purification of the product using recrystallization or column chromatography." ] } | |
Número CAS |
136743-39-0 |
Fórmula molecular |
C₃H₆DNO₃ |
Peso molecular |
106.1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

